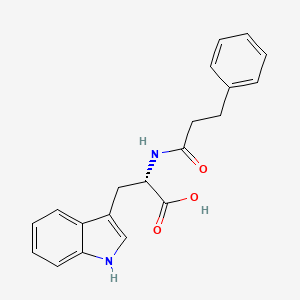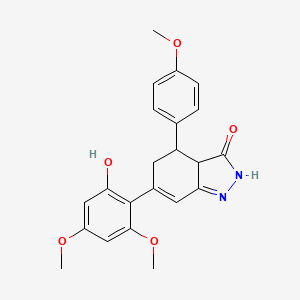
Amk96VD45C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amk96VD45C, also known as (1S,4R)-4-(2-amino-6-(cyclopropylamino)-7-oxido-9H-purin-9-yl)-2-cyclopentene-1-methanol, is a compound of significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a purine moiety and a cyclopropylamino group. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Amk96VD45C typically involves multiple steps, starting with the preparation of the purine base. The cyclopropylamino group is introduced through a substitution reaction, followed by the oxidation of the purine ring to achieve the desired structure. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The industrial process aims to maximize efficiency, reduce costs, and ensure consistent quality of the final product.
化学反応の分析
Types of Reactions
Amk96VD45C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the purine ring, altering the compound’s properties.
Substitution: The cyclopropylamino group can be substituted with other functional groups to create a range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
Amk96VD45C has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological macromolecules are investigated to understand its potential as a therapeutic agent.
Medicine: Research focuses on its pharmacological properties, including its potential use in treating diseases.
Industry: this compound is explored for its applications in materials science, such as the development of novel polymers and coatings.
作用機序
The mechanism of action of Amk96VD45C involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering various biochemical pathways. This can result in therapeutic effects, such as inhibition of disease-related enzymes or activation of beneficial signaling pathways.
類似化合物との比較
Amk96VD45C is compared with other similar compounds to highlight its uniqueness. Similar compounds include:
(1S,4R)-4-(2-amino-6-(cyclopropylamino)-7-oxido-9H-purin-9-yl)-2-cyclopentene-1-methanol: Shares a similar structure but with different functional groups.
Cyclopropylamino-purine derivatives: These compounds have variations in the purine ring and amino group, leading to different properties and applications.
The unique combination of the purine moiety and the cyclopropylamino group in this compound distinguishes it from other compounds, offering distinct advantages in terms of reactivity, stability, and biological activity.
特性
CAS番号 |
1443421-70-2 |
|---|---|
分子式 |
C14H18N6O2 |
分子量 |
302.33 g/mol |
IUPAC名 |
[(1S,4R)-4-[2-amino-6-(cyclopropylamino)-7-oxidopurin-7-ium-9-yl]cyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C14H18N6O2/c15-14-17-12(16-9-2-3-9)11-13(18-14)19(7-20(11)22)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,16,17,18)/t8-,10+/m1/s1 |
InChIキー |
IPMLFHYLIHZKEE-SCZZXKLOSA-N |
異性体SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=[N+]3[O-])[C@@H]4C[C@@H](C=C4)CO |
正規SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=[N+]3[O-])C4CC(C=C4)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![[(4S,6S,7R,8S)-7-methoxy-12-methyl-10,13-dioxo-11-(oxolan-2-ylmethylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B12750212.png)

